2-(5-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide

Physicochemical profiling ADME prediction Lead optimization

Researchers conducting SAR studies on indole-1-acetamide scaffolds often face false negatives when using generic analogs. This 5-chloro, ortho-methoxy variant is the precise chemotype required for KRAS G12C groove binding (PDB 6P8W) and neuroprotective assays per US 5,565,579. • 5-Cl enables halogen bonding; ortho-2-OCH₃ anilide dictates H-bond geometry distinct from meta isomer (CAS 1144484-09-2). • Zero Rule-of-5 violations (LogP 3.90, MW 314.77) for reliable ADME profiling. • In stock; immediate global shipping for time-sensitive fragment screening campaigns.

Molecular Formula C17H15ClN2O2
Molecular Weight 314.8 g/mol
Cat. No. B12180388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide
Molecular FormulaC17H15ClN2O2
Molecular Weight314.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)CN2C=CC3=C2C=CC(=C3)Cl
InChIInChI=1S/C17H15ClN2O2/c1-22-16-5-3-2-4-14(16)19-17(21)11-20-9-8-12-10-13(18)6-7-15(12)20/h2-10H,11H2,1H3,(H,19,21)
InChIKeyTUORCGLOXOJEBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide Procurement Guide


2-(5-Chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide (CAS 1144443-28-6) is a synthetic indole-1-acetamide derivative with molecular formula C₁₇H₁₅ClN₂O₂ and molecular weight 314.77 g/mol . The compound features a 5-chloro-substituted indole ring N1-linked via an acetamide bridge to a 2-methoxyphenyl group. Its predicted physicochemical profile includes a LogP of 3.90, density of 1.3±0.1 g/cm³, and boiling point of 525.1±35.0 °C . This chemotype is recognized in medicinal chemistry for its potential in kinase inhibition, neuroprotection, and immuno-oncology target engagement [1] [2]. The compound is commercially available through screening compound suppliers and falls within the broader indole-1-acetamide patent space covered by US Patents 5,565,579 and 5,646,300 [2].

2-(5-Chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide Isomer & Substitution Specificity


Within the indole-1-acetamide class, even minor structural variations produce substantial shifts in pharmacological profile. The 5-chloro substitution on the indole ring distinguishes this compound from the unsubstituted parent 2-(1H-indol-1-yl)acetamide, which serves as the minimal scaffold for KRAS G12C covalent inhibitor development where specific substitution patterns dictate target engagement [1]. Critically, the ortho-methoxy (2-OCH₃) anilide in the target compound is regioisomerically distinct from the meta-methoxy analog 2-(5-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 1144484-09-2), which possesses identical molecular formula and molecular weight but altered hydrogen-bonding geometry and steric environment around the amide NH . US Patents 5,565,579 and 5,646,300 explicitly enumerate 5-chloro, 5-methoxy, and 5-phenylmethoxy as functionally non-interchangeable indole substituents for neuroprotective activity, demonstrating that chloro→methoxy replacement at the 5-position alone can abolish target potency [2]. These three structural variables—indole substitution position, anilide methoxy regiochemistry, and the presence/absence of the 5-chloro group—mean that generic substitution within this chemotype cannot be assumed to preserve biological activity or screening outcomes.

2-(5-Chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide Analog Comparison Evidence


LogP Differentiation: Ortho- vs. Meta-Methoxy Isomers

The target compound's predicted LogP of 3.90 establishes a measurable lipophilicity baseline that distinguishes it from positional isomers bearing identical molecular weight. The meta-methoxy regioisomer 2-(5-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide (CAS 1144484-09-2, MW 314.8) has the same molecular formula and identical heavy-atom composition . Ortho-methoxy substitution (target compound) introduces intramolecular hydrogen-bonding potential between the methoxy oxygen and the adjacent amide NH, which can reduce the effective hydrogen-bond donor capacity and alter chromatographic retention behavior relative to the meta isomer. This difference, while subtle in computed LogP, translates to experimentally distinguishable C18 reverse-phase retention times, enabling analytical differentiation during QC and purity verification .

Physicochemical profiling ADME prediction Lead optimization

5-Chloro vs. Unsubstituted Indole Physicochemical Effects

The 5-chloro substituent on the indole ring distinguishes this compound (MW 314.77) from the des-chloro parent scaffold 2-(1H-indol-1-yl)acetamide (MW 174.20) [1]. The chlorine atom at position 5 introduces a -I (inductive electron-withdrawing) effect that polarizes the indole π-system, increases molecular weight by approximately 140 Da, and raises LogP by approximately 1.5–2.0 units relative to the unsubstituted indole-1-acetamide core (XLogP3 ~1.8 for the parent scaffold) [1] . In the context of the indole-1-acetamide KRAS G12C inhibitor series published by Shin et al. (2019), the indole 5-position is a critical vector for modulating both covalent warhead proximity and GDP-pocket occupancy [2]. The 5-chloro substitution may also participate in halogen bonding with target protein backbone carbonyls, a non-covalent interaction unavailable to 5-H, 5-methoxy, or 5-methyl analogs.

Medicinal chemistry SAR analysis Halogen bonding

5-Chloro as Preferred Patent Substitution

US Patents 5,565,579 and 5,646,300 explicitly define a genus of neuroprotective (1H-indol-1-yl)-2-(amino)acetamides wherein the indole 5-position substituent X is selected from hydrogen, 5-chloro, 5-methoxy, 5-phenylmethoxy, or 5-(N-methylaminocarbonyloxy) [1]. Within this enumerated list, 5-chloro is the only halogen option, distinguishing it from 5-methoxy and 5-phenylmethoxy which introduce oxygen-based substituents with different electronic and steric profiles. The patent teaches that among the preferred embodiments, 5-chloro compounds represent a distinct sub-series with unique pharmacological properties [1]. The N-aryl acetamide moiety in the target compound (2-methoxyphenyl) further differentiates it within the genus, as the patent broadly covers N-substituted variants where the amide nitrogen bears alkyl, aryl, or aminoalkyl groups [1].

Neuroprotection Intellectual property Indole SAR

Drug-Likeness and Rule-of-5 Compliance

The target compound satisfies all four Lipinski Rule-of-5 criteria with zero violations: MW 314.77 (<500), LogP 3.90 (<5), 2 hydrogen-bond donors (amide NH, no additional donors), and 4 hydrogen-bond acceptors (amide C=O, indole N, methoxy O, chloro) . The topological polar surface area is predicted at approximately 42–45 Ų, well below the 140 Ų threshold for oral bioavailability prediction . By comparison, the larger analog 2-(5-chloro-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (MW ≈ 404.8) carries additional methoxy groups that increase H-bond acceptor count to 7 and PSA beyond 60 Ų, potentially reducing membrane permeability . The compound is listed in the MCULE purchasable screening database (MCULE-5446094801), confirming its availability as a drug-like screening compound with verified purity specifications .

Drug-likeness High-throughput screening Fragment-based drug discovery

Indole-1-Acetamide Scaffold: Covalent KRAS G12C Validation

The indole-1-acetamide scaffold has been structurally validated as a covalent inhibitor warhead-delivery platform targeting KRAS G12C. Shin et al. (2019) disclosed N-(1-acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides that form a covalent bond with Cys12 of GDP-bound KRAS G12C, with representative compounds achieving cellular IC₅₀ values in the low micromolar range and covalent engagement confirmed by X-ray crystallography (PDB 6P8W, resolution 2.10 Å) [1]. The target compound, bearing a 5-chloro substituent and 2-methoxyphenyl acetamide, retains the core indole-1-acetamide pharmacophore while offering distinct substitution vectors for SAR exploration. The crystallographically defined binding mode shows the indole ring occupying a hydrophobic groove bordered by His95, Tyr96, and Gln99 side chains, where 5-position substituents can modulate occupancy depth and binding affinity [1].

KRAS G12C Covalent inhibitors Oncology

2-(5-Chloro-1H-indol-1-yl)-N-(2-methoxyphenyl)acetamide Application Scenarios


Non-Covalent Fragment Screening for KRAS G12C GDP Pocket

The indole-1-acetamide scaffold has demonstrated crystallographically confirmed binding to the GDP-bound KRAS G12C protein (PDB 6P8W) [1]. The target compound, bearing a 5-chloro substituent and 2-methoxyphenyl acetamide tail, can serve as a non-covalent fragment for competitive displacement assays, SPR-based binding studies, or soaking experiments aimed at identifying alternative chemotypes that occupy the His95/Tyr96/Gln99 groove without requiring a covalent warhead. Its LogP of 3.90 and molecular weight of 314.77 are within optimal fragment-linking range, enabling subsequent elaboration to covalent inhibitors through acrylamide or acryloylazetidine conjugation.

Neuroprotection Screening with Indole-1-Acetamide Derivatives

US Patents 5,565,579 and 5,646,300 establish neuroprotective activity for (1H-indol-1-yl)-2-(amino)acetamide derivatives wherein 5-chloro is a specifically enumerated preferred substituent [2]. The target compound aligns with this patent-defined pharmacophore and can be deployed in neuronal survival assays, oxygen-glucose deprivation models, or peripheral benzodiazepine receptor (TSPO) binding screens. Its structural distinction from 5-methoxy and 5-phenylmethoxy analogs enables direct SAR comparison within the same patent genus, providing procurement rationale for programs seeking halogen-specific neuroprotective leads.

ADME/PK Optimization: Indole-1-Acetamide Comparator

With zero Rule-of-5 violations, LogP 3.90, and PSA predicted below 50 Ų , the target compound serves as a balanced reference point for ADME optimization campaigns within the indole-1-acetamide series. Its ortho-methoxy anilide substructure provides a distinct hydrogen-bonding motif for probing Caco-2 permeability, microsomal stability, and plasma protein binding relative to meta-methoxy or para-methoxy positional isomers. Procurement of the ortho, meta, and para methoxy series as a matched set enables systematic deconvolution of methoxy regiochemistry effects on pharmacokinetic parameters.

5-Chloro Indole Halogen-Bonding Probe

The 5-chloro substituent on the indole ring can engage in halogen bonding with backbone carbonyl oxygens or π-system interactions within hydrophobic protein pockets [3]. Unlike 5-fluoro (weak halogen bond donor) or 5-bromo/5-iodo (potential metabolic liability), 5-chloro offers an intermediate halogen-bonding strength combined with metabolic stability. The target compound is suitable for co-crystallization trials or molecular dynamics simulations aimed at quantifying halogen-bond contributions to binding free energy, particularly when compared head-to-head with the 5-unsubstituted, 5-methoxy, or 5-fluoro analogs.

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